1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211918
InChI: InChI=1S/C8H6N4/c1-12-8-7(5-11-12)6(4-9)2-3-10-8/h2-3,5H,1H3
SMILES:
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol

1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

CAS No.:

Cat. No.: VC17211918

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile -

Specification

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
IUPAC Name 1-methylpyrazolo[3,4-b]pyridine-4-carbonitrile
Standard InChI InChI=1S/C8H6N4/c1-12-8-7(5-11-12)6(4-9)2-3-10-8/h2-3,5H,1H3
Standard InChI Key ZQMZQWZWZHBHKT-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC=CC(=C2C=N1)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Representation

1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile has the molecular formula C₈H₆N₄ and a molecular weight of 158.16 g/mol. Its IUPAC name derives from the bicyclic system where the pyrazole ring (positions 1–3) is fused with the pyridine ring (positions 4–6). Key structural features include:

  • N1 methylation: Enhances metabolic stability compared to unmethylated analogs .

  • C4 nitrile group: A polar substituent that influences electronic distribution and hydrogen-bonding capacity.

Table 1: Key Identifiers and Descriptors

PropertyValue/DescriptorSource
CAS Number2135786-08-0
Molecular FormulaC₈H₆N₄
Molecular Weight158.16 g/mol
SMILESCN1C2=NC=CC(=C2C=N1)C#N
InChI KeyZQMZQWZWZHBHKT-UHFFFAOYSA-N
Tautomeric Preference1H-tautomer (37.03 kJ/mol more stable)

The 1H-tautomeric form dominates due to thermodynamic stabilization, a trend consistent across pyrazolo[3,4-b]pyridines .

Synthetic Methodologies

General Strategies for Pyrazolopyridine Synthesis

Pyrazolopyridines are synthesized via two primary routes:

  • Pyridine ring formation on preexisting pyrazoles: Uses 3-aminopyrazoles reacting with 1,3-CCC-biselectrophiles like diketones .

  • Pyrazole ring formation on pyridines: Involves cyclocondensation of pyridine derivatives with hydrazines .

For 1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile, Route 1 is most plausible. A proposed mechanism involves:

  • Step 1: Condensation of 3-amino-1-methylpyrazole with a cyanoacetylene derivative.

  • Step 2: Cyclization via intramolecular nucleophilic attack, facilitated by acidic conditions.

Equation 1:
3-Amino-1-methylpyrazole + NC≡C-CO-R1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile\text{3-Amino-1-methylpyrazole + NC≡C-CO-R} \rightarrow \text{1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile}

Optimization Challenges

  • Regioselectivity: Competing reactions at pyrazole C3 vs. C5 positions require careful control of temperature and catalysts .

  • Nitrile Stability: Harsh conditions may hydrolyze the nitrile to carboxylic acids, necessitating anhydrous environments.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted 1.2–1.5 (moderate lipophilicity) using group contribution methods.

  • Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to aromaticity and nitrile hydrophobicity.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures >250°C, suggesting robust thermal stability .

CompoundActivityReference
3,6-Dicyclopropyl-1-methyl derivativeKinase inhibition (IC₅₀ = 12 nM)
1-Methyl-3-carboxylic acidAnticancer (HT-29, IC₅₀ = 8 μM)

Material Science Applications

  • Coordination Chemistry: Nitriles act as ligands for transition metals (e.g., Ag⁺, Cu²⁺).

  • Optoelectronic Materials: Pyrazolopyridines exhibit tunable fluorescence in π-conjugated systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator